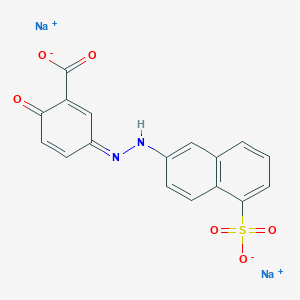
5-((5-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((5-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt is a water-soluble azo dye that is widely used in scientific research. It is commonly referred to as Sudan III or Oil Red O and is used as a stain in histology and microbiology.
Wirkmechanismus
The mechanism of action of 5-((5-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt is not fully understood. However, it is believed to bind to the hydrophobic regions of biological molecules, such as lipids and proteins. This binding results in a change in the optical properties of the molecule, allowing it to be detected by microscopy or spectrophotometry.
Biochemische Und Physiologische Effekte
5-((5-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt has no known biochemical or physiological effects on living organisms. It is not toxic and is considered safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 5-((5-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt include its water solubility, bright color, and ability to stain lipids and proteins. However, its limitations include its lack of specificity and potential interference with other staining methods.
Zukünftige Richtungen
For 5-((5-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt include the development of more specific and sensitive staining methods. Additionally, its potential use in the detection of lipid-related diseases, such as atherosclerosis, could be explored. Further research is needed to fully understand the mechanism of action and potential applications of this dye.
Synthesemethoden
The synthesis of 5-((5-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt involves the reaction of salicylic acid with diazotized 5-amino-2-naphthalenesulfonic acid. The resulting product is a bright red powder that is highly soluble in water.
Wissenschaftliche Forschungsanwendungen
5-((5-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt is commonly used as a stain in histology and microbiology. It is also used in the analysis of lipids and proteins in biological samples. It has been shown to be useful in the detection of fatty acids in cells and tissues.
Eigenschaften
CAS-Nummer |
10114-96-2 |
|---|---|
Produktname |
5-((5-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt |
Molekularformel |
C17H10N2Na2O6S |
Molekulargewicht |
416.3 g/mol |
IUPAC-Name |
disodium;6-[(3-carboxy-4-oxidophenyl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C17H12N2O6S.2Na/c20-15-7-5-12(9-14(15)17(21)22)19-18-11-4-6-13-10(8-11)2-1-3-16(13)26(23,24)25;;/h1-9,20H,(H,21,22)(H,23,24,25);;/q;2*+1/p-2 |
InChI-Schlüssel |
OIFHQMGZDOXCIY-STAIPAPMSA-L |
Isomerische SMILES |
C1=CC2=C(C=CC(=C2)N/N=C\3/C=CC(=O)C(=C3)C(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES |
C1=CC2=C(C=CC(=C2)N=NC3=CC(=C(C=C3)[O-])C(=O)O)C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)NN=C3C=CC(=O)C(=C3)C(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
Synonyme |
2-Hydroxy-5-[(5-sulfo-2-naphthalenyl)azo]benzoic acid disodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



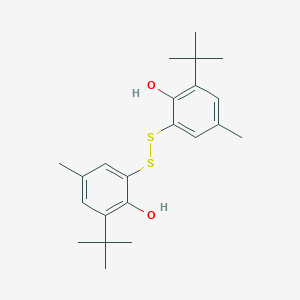
![6-Methyl-2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B156313.png)
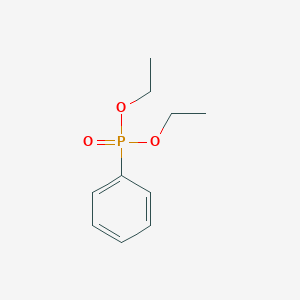
![Spiro[9H-fluorene-9,9'(10'H)-phenanthren]-10'-one](/img/structure/B156316.png)
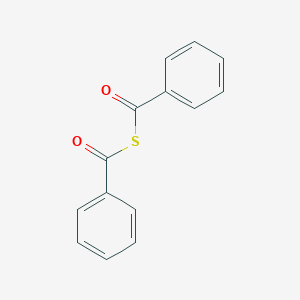
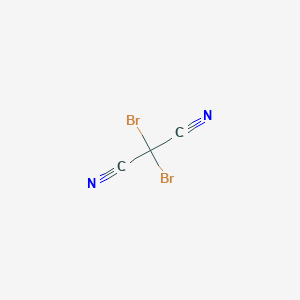
![(3R,4S)-1-Azabicyclo[2.2.1]heptane-3-carbonitrile](/img/structure/B156321.png)

![1,4-Dioxaspiro[4.6]undec-6-ene](/img/structure/B156324.png)
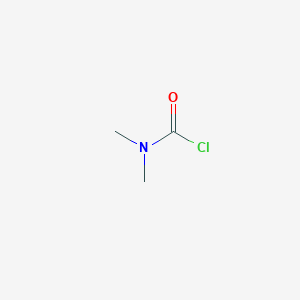
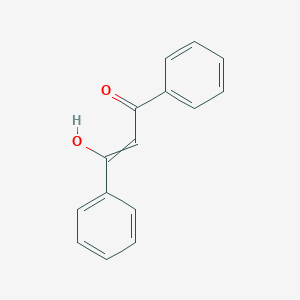
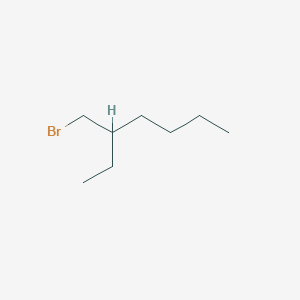
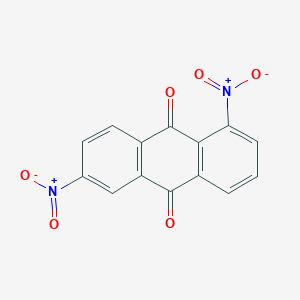
![Thulium chloride heptahydrate [MI]](/img/structure/B156337.png)